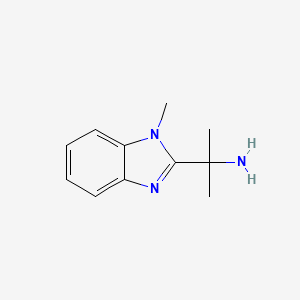
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
准备方法
The synthesis of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. One common method includes the use of N,N-dimethylformamide and sulfur to facilitate the formation of the benzimidazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated benzimidazole compounds.
科学研究应用
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule polymerization, which affects cell division and growth . This mechanism is particularly relevant in their antiparasitic and anticancer activities.
相似化合物的比较
1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) can be compared with other benzimidazole derivatives such as:
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 1H-Benzimidazole-2-methanamine,alpha,alpha,1-trimethyl-(9CI) lies in its specific trimethyl substitution, which may confer distinct reactivity and biological effects.
生物活性
1H-Benzimidazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound 1H-Benzimidazole-2-methanamine, alpha, alpha, 1-trimethyl-(9CI) is particularly noteworthy due to its potential therapeutic applications across various medical fields. This article explores the biological activities of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1H-Benzimidazole-2-methanamine, alpha, alpha, 1-trimethyl-(9CI) features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This structural configuration is crucial for its biological activity.
Antitumor Activity
Research indicates that several benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds derived from the benzimidazole scaffold have been shown to inhibit the proliferation of various cancer cell lines. A notable study reported that certain derivatives had IC50 values as low as 6.26 µM against non-small cell lung cancer cells (HCC827) and 6.48 µM against NCI-H358 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative A | HCC827 | 6.26 |
| Benzimidazole Derivative B | NCI-H358 | 6.48 |
Antimicrobial Activity
The antimicrobial potential of 1H-benzimidazole-2-methanamine derivatives has also been documented. For example, a study found that certain benzimidazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/ml .
| Compound | Bacteria | MIC (µg/ml) |
|---|---|---|
| Compound A | S. aureus | 12.5 |
| Compound B | E. coli | 50 |
Antioxidant Activity
The antioxidant capacity of benzimidazole derivatives is another area of interest. Compounds have shown varying degrees of radical scavenging activity, with some exhibiting IC50 values comparable to established antioxidants like quercetin and melatonin .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological effects. For example, substituents at the 5-position have been correlated with increased antiamoebic activity .
Case Study 1: Anticancer Activity
In a comparative study involving various benzimidazole derivatives, one compound demonstrated potent anticancer effects with an IC50 value significantly lower than standard chemotherapeutics like vincristine sulfate . This highlights the potential for developing new anticancer agents based on the benzimidazole framework.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of synthesized benzimidazole derivatives against common pathogens. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial effects compared to traditional antibiotics .
属性
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-11(2,12)10-13-8-6-4-5-7-9(8)14(10)3/h4-7H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRRYTPRHQODJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













